

# Spectroscopic Profile of L-Alaninol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *L-Alaninol*

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This technical guide provides a comprehensive overview of the key spectroscopic data for **L-Alaninol** ((S)-2-aminopropan-1-ol), a valuable chiral building block in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

## Spectroscopic Data Summary

The structural and electronic environment of **L-Alaninol** gives rise to a distinct spectroscopic fingerprint. The quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS analyses are summarized below for easy reference and comparison.

## Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **L-Alaninol**.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **L-Alaninol**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3.53	dd	J = 10.3, 4.0	H <sub>a</sub> (CH <sub>2</sub> )
3.24	dd	J = 10.3, 7.4	H <sub>b</sub> (CH <sub>2</sub> )
3.00	m	-	CH
2.53	br s	-	NH <sub>2</sub> , OH
1.05	d	J = 6.3	CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>,

Instrument Frequency:

90 MHz. Data sourced

from ChemicalBook.

[\[1\]](#)

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **L-Alaninol**

Chemical Shift ( $\delta$ ) ppm	Assignment
67.8	CH <sub>2</sub>
51.5	CH
17.5	CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Instrument Frequency: 22.5

MHz. Note: Specific peak data is not

consistently available across public databases;

these are representative values.

## Infrared (IR) Spectroscopy Data

IR spectroscopy identifies the functional groups present in **L-Alaninol** based on their vibrational frequencies. **L-Alaninol** is a viscous liquid, and spectra are often acquired neat (without solvent).

Table 3: FT-IR Peak Assignments for **L-Alaninol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3200 - 3600	Strong, Broad	O-H and N-H stretching
2850 - 3000	Medium	C-H stretching (sp <sup>3</sup> carbons)
1580 - 1650	Medium	N-H bending (scissoring)
1450 - 1470	Medium	C-H bending (scissoring)
1370 - 1390	Medium	C-H bending (methyl rock)
1000 - 1300	Strong	C-O and C-N stretching

Note: These are typical absorption ranges for primary amino alcohols. The broadness of the O-H and N-H bands is due to hydrogen bonding.

## Mass Spectrometry (MS) Data

Mass spectrometry of **L-Alaninol** provides information on its molecular weight and fragmentation pattern. The data presented is for **DL-Alaninol**, which is expected to have an identical fragmentation pattern to **L-Alaninol**.

Table 4: Mass Spectrometry Data for **DL-Alaninol**

m/z	Relative Intensity (%)	Possible Fragment Assignment
75	-	[M] <sup>+</sup> (Molecular Ion)
44	100.0	[CH <sub>3</sub> CHNH <sub>2</sub> ] <sup>+</sup>
42	15.1	[C <sub>2</sub> H <sub>4</sub> N] <sup>+</sup>
31	4.2	[CH <sub>2</sub> OH] <sup>+</sup>
30	4.1	[CH <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup>

Ionization Method: Electron

Ionization (70 eV). Data  
sourced from ChemicalBook.

[\[2\]](#)

## Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

### NMR Spectroscopy Protocol

- Sample Preparation:
  - Weigh approximately 10-20 mg of **L-Alaninol** into a clean, dry vial.
  - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>).
  - Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.
- Data Acquisition (<sup>1</sup>H NMR):
  - Insert the sample into the NMR spectrometer.

- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the spectrum using standard acquisition parameters for  $^1\text{H}$  NMR. A typical experiment involves 8-16 scans with a relaxation delay of 1-2 seconds.
- Data Acquisition ( $^{13}\text{C}$  NMR):
  - Using the same sample, switch the spectrometer to the  $^{13}\text{C}$  nucleus frequency.
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - A larger number of scans (e.g., 128 or more) and a longer acquisition time will be necessary due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase the resulting spectrum and perform baseline correction.
  - Calibrate the chemical shift scale using the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ) or an internal standard like Tetramethylsilane (TMS).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum and identify multiplicities and coupling constants.

## FT-IR Spectroscopy Protocol

- Sample Preparation:
  - As **L-Alaninol** is a viscous liquid, the Attenuated Total Reflectance (ATR) technique is often preferred.
  - Place a small drop of neat **L-Alaninol** directly onto the ATR crystal (e.g., diamond or germanium). Ensure the crystal surface is fully covered.

- Alternatively, for transmission spectroscopy, a thin film of the liquid can be pressed between two salt plates (e.g., NaCl or KBr).
- Data Acquisition:
  - Place the ATR accessory or the salt plates into the sample compartment of the FT-IR spectrometer.
  - Acquire a background spectrum of the empty ATR crystal or clean salt plates. This will be automatically subtracted from the sample spectrum.
  - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing:
  - The resulting spectrum is typically plotted as percent transmittance versus wavenumber ( $\text{cm}^{-1}$ ).
  - Identify and label the wavenumbers of significant absorption bands.

## Mass Spectrometry (GC-MS) Protocol

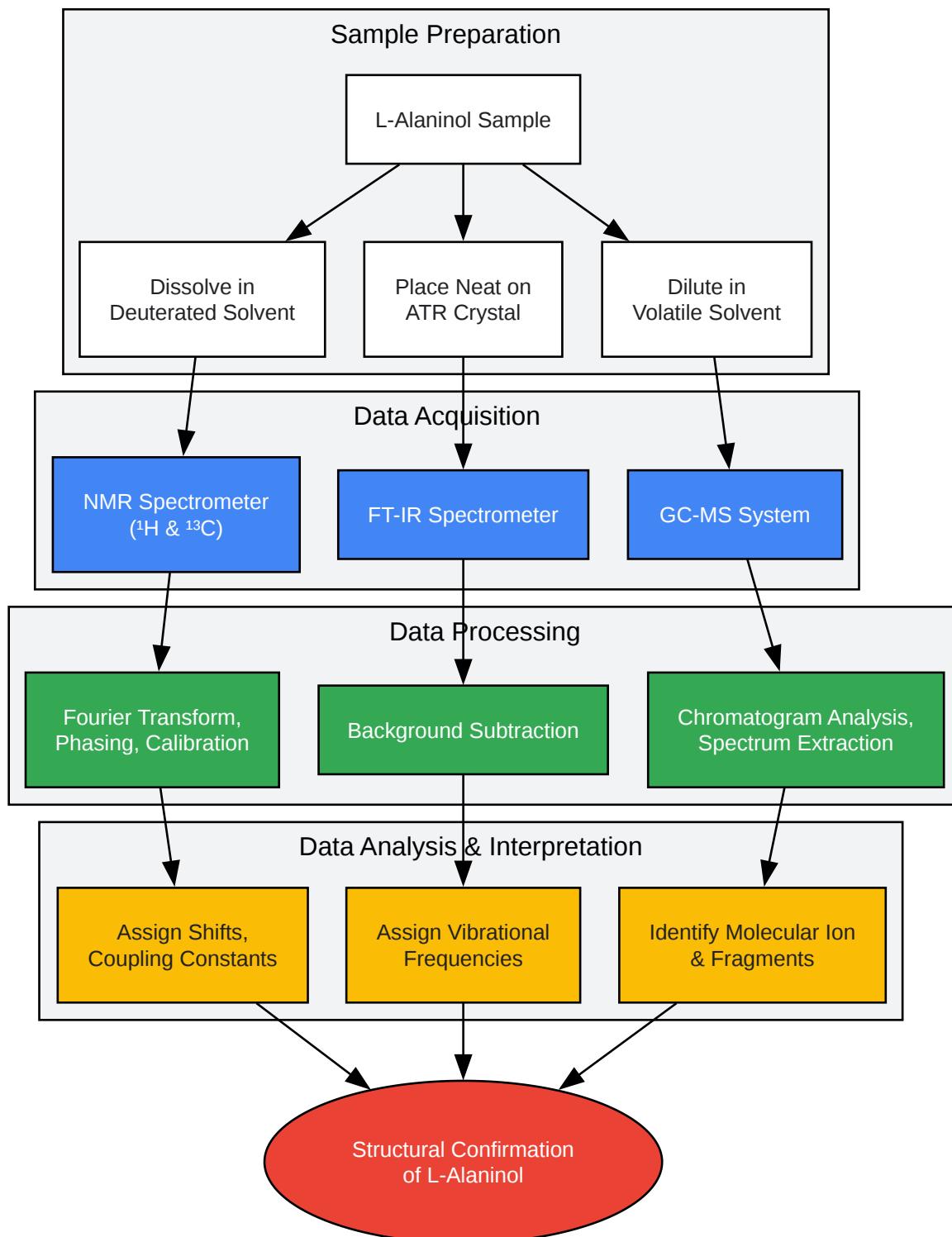
- Sample Preparation:
  - Prepare a dilute solution of **L-Alaninol** in a volatile organic solvent such as methanol or dichloromethane (e.g., 1 mg/mL).
- Data Acquisition:
  - Gas Chromatography (GC):
    - Injector Temperature: 250 °C.
    - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
    - Oven Temperature Program: Hold at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

- Injection Volume: 1  $\mu$ L.
- Mass Spectrometry (MS):
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  - Scan Range: m/z 30-200.
  - Ion Source Temperature: 230 °C.
- Data Processing:
  - Analyze the total ion chromatogram (TIC) to identify the retention time of **L-Alaninol**.
  - Extract the mass spectrum corresponding to the chromatographic peak.
  - Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern with spectral libraries for confirmation.

## Visualization of Spectroscopic Workflow

The logical flow from sample preparation to final structural confirmation is a critical aspect of spectroscopic analysis. The following diagram illustrates this general workflow.

## General Workflow for Spectroscopic Analysis of L-Alaninol

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Caption: Workflow of Spectroscopic Analysis.

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## References

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